Product packaging for Hexa-2-yn-4-ene, 4-ethyl-, (E)-(Cat. No.:CAS No. 70058-03-6)

Hexa-2-yn-4-ene, 4-ethyl-, (E)-

Cat. No.: B13785373
CAS No.: 70058-03-6
M. Wt: 108.18 g/mol
InChI Key: GWVWHRMKPSRNDX-VMPITWQZSA-N
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Description

Significance of Conjugated Enyne Systems in Organic Chemistry Research

Conjugated enyne systems are highly valued building blocks in organic synthesis. The arrangement of the double and triple bonds allows for a wide array of transformations, including pericyclic reactions, cycloisomerizations, and cross-coupling reactions. These reactions are instrumental in the synthesis of natural products, pharmaceuticals, and advanced materials. The electronic communication between the alkyne and alkene moieties in conjugated enynes leads to unique reactivity and provides a handle for stereoselective transformations.

Historical Context of Enyne Transformations and their Mechanistic Understanding

The study of enyne transformations has a rich history, with early investigations focusing on their behavior in fundamental organic reactions. A major leap in the field came with the development of transition metal-catalyzed reactions, particularly enyne metathesis. This powerful carbon-carbon bond-forming reaction has been extensively studied, with significant contributions to understanding its mechanisms. The development of well-defined catalysts, such as those based on ruthenium, has greatly expanded the scope and applicability of enyne metathesis. Other important transformations include gold-catalyzed cycloisomerizations, which have provided efficient routes to a variety of carbocyclic and heterocyclic scaffolds. Mechanistic studies of these reactions have often revealed complex pathways involving vinylidene and carbene intermediates, offering deep insights into the fundamental reactivity of enynes.

Structural Specificity of (E)-4-Ethylhexa-2-yn-4-ene and its Stereochemical Implications for Research

The "(E)" designation in (E)-4-Ethylhexa-2-yn-4-ene specifies the stereochemistry of the double bond, indicating that the substituents are on opposite sides. This specific arrangement has significant implications for its potential reactivity. The stereochemistry of the double bond can influence the facial selectivity of approaching reagents and can dictate the stereochemical outcome of pericyclic reactions like the Diels-Alder reaction. In metal-catalyzed processes, the geometry of the enyne can affect its coordination to the metal center, thereby influencing the reaction pathway and the structure of the resulting products. However, without specific research on this molecule, any discussion of its stereochemical influence remains speculative and based on general principles of enyne reactivity.

A general description from a commercial supplier suggests that the synthesis of (E)-4-Ethylhexa-2-yn-4-ene could potentially be achieved through the alkylation of alkynes or the reduction of alkynyl precursors, with subsequent isomerization to obtain the desired (E)-configuration. ontosight.ai The conjugated system is noted to impart both stability and reactivity, making it a potential precursor for complex molecules via cycloaddition reactions. ontosight.ai

Below is a table of the basic properties of (E)-4-Ethylhexa-2-yn-4-ene, as computed by PubChem. nih.gov

PropertyValue
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
IUPAC Name (E)-3-ethylhex-2-en-4-yne
CAS Number 70058-03-6
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 2
Exact Mass 108.093900383
Monoisotopic Mass 108.093900383
Topological Polar Surface Area 0 Ų
Heavy Atom Count 8
Complexity 138

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B13785373 Hexa-2-yn-4-ene, 4-ethyl-, (E)- CAS No. 70058-03-6

Properties

CAS No.

70058-03-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(E)-3-ethylhex-2-en-4-yne

InChI

InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h5H,6H2,1-3H3/b8-5+

InChI Key

GWVWHRMKPSRNDX-VMPITWQZSA-N

Isomeric SMILES

CC/C(=C\C)/C#CC

Canonical SMILES

CCC(=CC)C#CC

Origin of Product

United States

Reactivity and Mechanistic Investigations of E 4 Ethylhexa 2 Yn 4 Ene and Analogous Enyne Compounds

Cycloaddition Reactions Involving Enyne Substrates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. Enyne substrates, with their dual functionality, offer unique opportunities for participation in a variety of cycloaddition manifolds.

Intramolecular and Intermolecular Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. In the context of enynes, either the alkene or the alkyne can act as the dienophile. Research has shown that in cycloadditions involving dienophiles with linked enyne sites, the reaction often occurs preferentially at the acetylenic center. acs.orgnih.govacs.org The regioselectivity of these reactions can be influenced by remote activating groups. For instance, in enynes substituted with activating groups on both the olefinic and acetylenic moieties, the regiochemical outcome can be dictated by the activating group on the vinyl portion. acs.orgnih.govacs.org

The diene component itself must be able to adopt an s-cis conformation for the reaction to proceed. libretexts.org The dienophile's reactivity is enhanced by the presence of electron-withdrawing groups. libretexts.org While thermal Diels-Alder reactions of enynes often require high temperatures, the use of catalysts can facilitate these transformations under milder conditions. acs.orgresearchgate.net Gold(I) complexes, for example, have been shown to catalyze the intramolecular [4+2] cycloadditions of enynes. acs.org

Table 1: Examples of Diels-Alder Reactions with Enyne Dienophiles This table presents data on Diels-Alder reactions of various enyne substrates, illustrating the general principles that would apply to analogous compounds like (E)-4-Ethylhexa-2-yn-4-ene.

DieneEnyne DienophileProduct(s)YieldObservationsReference(s)
1,3-ButadieneMethyl pent-2-en-4-ynoateMethyl 4-vinylcyclohex-1-enecarboxylateGoodReaction at the alkyne acs.org
CyclohexadieneEnyne 11Adduct 19GoodAddition to the triple bond acs.org
Danishefsky's dieneVarious enynesHighly functionalized cyclohexenesGood to ExcellentRegioselectivity controlled by remote activating group acs.orgnih.gov

Transition Metal-Catalyzed [2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloadditions are a highly atom-economical method for the synthesis of six-membered rings, including carbocycles and heterocycles. thieme-connect.comuwindsor.ca This reaction typically involves the cyclotrimerization of three unsaturated components, such as alkynes. uwindsor.ca In the context of enynes, these substrates can participate in cycloadditions with other alkynes or alkenes. Various transition metals, including cobalt, rhodium, nickel, and palladium, have been employed as catalysts for these transformations. thieme-connect.comuwindsor.canih.gov

These reactions are generally chemo- and regioselective, although controlling selectivity in intermolecular cross-cycloadditions can be challenging. thieme-connect.com The development of chiral organometallic complexes has enabled enantioselective [2+2+2] cycloadditions, allowing for the creation of central, axial, and planar chirality. thieme-connect.com

Table 2: Catalysts and Substrates in [2+2+2] Cycloadditions of Enynes This table showcases various catalytic systems and substrate combinations used in [2+2+2] cycloadditions, highlighting the versatility of this methodology for compounds with enyne functionalities.

Catalyst SystemEnyne/Alkyne SubstratesProduct TypeKey FeaturesReference(s)
Co₂(CO)₈Diynes and alkynesAnnulated benzenesHigh regioselectivity uwindsor.ca
[Rh(cod)₂]OTf / ligand1,6-Diynes and alkynesBicyclic pyridinesEnantioselective variants thieme-connect.com
Ni(cod)₂ / P(c-Oct)₃Diynes and nitrilesPyridine derivativesGood functional group tolerance thieme-connect.com
Pd(OAc)₂ / ligandAryl-substituted enynesNaphthalene derivativesLewis acid acceleration uwindsor.ca

Gold-Catalyzed [5+2] Cycloadditions and Related Cyclizations

Gold catalysts have emerged as powerful tools for promoting novel cycloaddition reactions of enynes, often proceeding through mechanisms distinct from other transition metals. beilstein-journals.orgacs.org Gold(I) complexes are particularly effective in activating the alkyne moiety of enynes towards nucleophilic attack. beilstein-journals.org This activation can lead to a variety of cyclization pathways, including formal [4+2] and [5+2] cycloadditions. acs.orgrsc.org

For instance, gold-catalyzed intramolecular reactions of 1,6-enynes can proceed via an initial 5-exo-dig cyclization, followed by rearrangements to yield bicyclic products. acs.org In some cases, gold catalysts can facilitate formal [4+3] and [4+2] cycloadditions of alkynes with various partners. rsc.orgrsc.org The reaction of 1,5-enynes with carbonyl compounds in the presence of a gold catalyst can lead to cycloadducts through a 5-endo-dig pathway. nih.gov

Asymmetric 1,3-Dipolar Cycloadditions with Enyne Dipolarophiles

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. youtube.comyoutube.comyoutube.com In these reactions, a 1,3-dipole reacts with a dipolarophile, which can be an alkene or an alkyne. youtube.comyoutube.com Enyne substrates, therefore, offer two potential sites for cycloaddition. The development of asymmetric catalysis for these reactions allows for the enantioselective synthesis of valuable heterocyclic products. nih.gov

Chiral Lewis acids can be used to catalyze asymmetric 1,3-dipolar cycloadditions by coordinating to the dipolarophile, thereby controlling the facial selectivity of the dipole's approach. youtube.com Common 1,3-dipoles include nitrile oxides, nitrones, and azides, which react with alkynes to form isoxazoles, isoxazolidines, and triazoles, respectively. youtube.comyoutube.com

Enyne Metathesis Reactions

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that reorganizes the bonds between an alkene and an alkyne to produce a 1,3-diene. uwindsor.cascispace.com This transformation is typically catalyzed by ruthenium or molybdenum carbene complexes. scispace.com

Ring-Closing Enyne Metathesis (RCEYM) for Carbocyclic and Heterocyclic Construction

Ring-closing enyne metathesis (RCEYM) is a subclass of enyne metathesis that has gained significant attention for its utility in constructing carbocyclic and heterocyclic ring systems containing a 1,3-diene moiety. uwindsor.carsc.orgrsc.org This diene can then be further functionalized, making RCEYM a valuable tool in synthetic chemistry. uwindsor.carsc.orgrsc.org

The mechanism of RCEYM catalyzed by ruthenium carbenes is complex but is generally understood to proceed through a series of metallacyclobutane and metallacyclobutene intermediates. uwindsor.caorganic-chemistry.org The reaction is initiated by the formation of a metal carbene with the alkene portion of the enyne substrate. organic-chemistry.org

RCEYM has been successfully applied to the synthesis of a wide variety of ring sizes, although the formation of medium-sized rings can be challenging. scispace.com This methodology has been instrumental in the total synthesis of natural products and the construction of complex molecular architectures. rsc.orgnih.gov The reaction can be performed in tandem with other transformations, such as the Diels-Alder reaction, to rapidly build molecular complexity. rsc.org

Table 3: Selected Examples of Ring-Closing Enyne Metathesis This table provides examples of RCEYM for the synthesis of various cyclic structures, demonstrating the broad applicability of this reaction to enyne substrates.

Enyne SubstrateCatalystProductYieldApplicationReference(s)
1,6-Enyne with nitrogen tetherGrubbs' 1st Gen.DihydropyrroleHighHeterocycle synthesis uwindsor.carsc.orgrsc.org
1,7-Enyne with oxygen tetherGrubbs' 2nd Gen.DihydrofuranGoodHeterocycle synthesis uwindsor.carsc.orgrsc.org
Acyclic dien-yn-olRuthenium catalystSubstituted styreneGoodCarbocycle synthesis nih.gov
Silicon-tethered enyneRuthenium catalystCyclic siloxaneGoodDiol synthesis after oxidation nih.gov

Cross-Enyne Metathesis (CEYM) in Complex Molecule Synthesis

Cross-enyne metathesis (CEYM) is a powerful atom-economical reaction that facilitates the formation of 1,3-dienes from the reaction between an alkene and an alkyne, catalyzed by metal carbenes, most notably ruthenium complexes. chim.itorganic-chemistry.org This methodology has proven to be highly valuable in the synthesis of complex molecules, including natural products and biologically active compounds. nih.gov

The general mechanism of CEYM involves the reaction of a metal carbene catalyst with either the alkene or the alkyne moiety of the enyne substrate. wikipedia.org While both "ene-then-yne" and "yne-then-ene" pathways are possible, evidence suggests that for many ruthenium-based systems, the reaction initiates with the alkene. wikipedia.orgnih.gov The catalyst reacts with the alkene to form a new metal carbene intermediate, which then undergoes a [2+2] cycloaddition with the alkyne to form a metallacyclobutene. Subsequent ring-opening regenerates a metal carbene and releases the 1,3-diene product. wikipedia.org The thermodynamic stability of the conjugated diene product is a significant driving force for this transformation. wikipedia.org

The utility of CEYM in complex synthesis is demonstrated by its application in the preparation of various intricate molecular architectures. For instance, CEYM has been employed to construct key structural fragments of natural products. nih.gov The reaction can be performed intermolecularly, coupling two different molecules, or intramolecularly in a ring-closing fashion (RCEYM). organic-chemistry.org Tandem processes that combine CEYM with other reactions, such as the Diels-Alder reaction, have also been developed to rapidly build molecular complexity. chim.it For example, a diene formed through CEYM can directly undergo a cycloaddition reaction in the same pot. chim.it

The choice of catalyst is crucial for the success of CEYM. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance. organic-chemistry.orgnih.gov The reaction conditions, such as solvent, temperature, and the presence of an ethylene (B1197577) atmosphere, can also significantly influence the efficiency and stereoselectivity of the reaction. nih.govnih.gov

Table 1: Examples of Cross-Enyne Metathesis in the Synthesis of Complex Molecules

Alkyne SubstrateAlkene PartnerCatalystProductReference
Terminal AlkyneEthyleneGrubbs I or II1,3-Disubstituted Diene nih.gov
Internal AlkyneTerminal AlkeneGrubbs IITrisubstituted Diene nih.gov
Propargylic CarbonateTerminal AlkeneGrubbs IITrisubstituted Diene nih.gov
Terminal Enol EtherTerminal/Internal AlkyneGrubbs IIElectron-Rich Diene nih.gov

This table is for illustrative purposes and does not represent specific yields or reaction conditions.

Ring-Opening Enyne Metathesis Processes

Ring-opening enyne metathesis (ROEM) is a variation of enyne metathesis where a cyclic alkene is used as the substrate. This reaction allows for the synthesis of acyclic dienes with increased molecular complexity. The mechanism follows a similar pathway to other enyne metathesis reactions, involving the formation of a metallacyclobutene intermediate followed by ring-opening. nih.gov

A notable application of this process is the tandem ring-opening metathesis-ring-closing enyne metathesis (ROM-RCEYM). In this sequence, a strained cyclic alkene, such as a norbornene derivative, undergoes ring-opening with a metal carbene catalyst. The resulting intermediate then participates in an intramolecular enyne metathesis to form a new cyclic system. chim.it This strategy has been utilized to construct bicyclic systems, demonstrating its utility in building complex polycyclic frameworks. chim.it

Mechanistic Studies of Ruthenium and Tungsten Carbene-Mediated Enyne Metathesis

The mechanism of enyne metathesis has been the subject of extensive investigation, with both experimental and computational studies providing valuable insights. For ruthenium-catalyzed reactions, two primary mechanistic pathways are considered: the "ene-then-yne" and the "yne-then-ene" pathways. wikipedia.org

"Ene-then-yne" Pathway: In this mechanism, the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne substrate. wikipedia.orgnih.gov This generates a new ruthenium carbene intermediate which then reacts intramolecularly with the alkyne to form a ruthenacyclobutene. wikipedia.org Subsequent cycloreversion yields the 1,3-diene product and regenerates a catalytically active species. wikipedia.org Kinetic studies and DFT calculations often support this pathway as the predominant one for many substrates and catalysts. nih.govnih.gov

"Yne-then-ene" Pathway: Alternatively, the catalyst can initially react with the alkyne. wikipedia.org This forms a vinylcarbene intermediate via a ruthenacyclobutene. organic-chemistry.org This vinylcarbene then reacts with the tethered alkene to form a ruthenacyclobutane, which upon cycloreversion, gives the final product. organic-chemistry.org While generally considered less common, this pathway can operate for certain substrates, particularly those with internal alkynes or disubstituted alkenes. chim.it

The choice between these pathways can be influenced by several factors, including the substitution pattern of the enyne, the nature of the catalyst, and the reaction conditions. chim.itresearchgate.net

Tungsten carbenes were among the first catalysts used for enyne metathesis. wikipedia.org The first reported enyne metathesis in 1985 utilized a tungsten carbonyl carbene to convert a biphenyl (B1667301) derivative into a phenanthrene. wikipedia.org The mechanism with tungsten catalysts is also believed to proceed through a metallacyclobutene intermediate. wikipedia.org

Table 2: Key Intermediates in Ruthenium-Catalyzed Enyne Metathesis

IntermediateDescriptionMechanistic Pathway
RuthenacyclobutaneFour-membered ring containing ruthenium, formed from the alkene.Ene-then-yne
RuthenacyclobuteneFour-membered unsaturated ring containing ruthenium, formed from the alkyne.Both pathways
VinylcarbeneRuthenium carbene with a vinyl substituent.Yne-then-ene

Hydrogenative Enyne Metathesis

A more recently discovered variation is hydrogenative enyne metathesis, which transforms an enyne into a cycloalkene instead of the typical 1,3-diene product. acs.org This transformation is catalyzed by piano-stool ruthenium carbene complexes, such as [Cp*RuCl]₄, in the presence of dihydrogen (H₂). acs.orgresearchgate.net

The key mechanistic feature of this reaction is the gem-hydrogenation of the internal alkyne. acs.org Both hydrogen atoms from H₂ are transferred to the same carbon atom of the triple bond, leading to the formation of a discrete ruthenium carbene complex. acs.orgresearchgate.net This transient carbene then reacts with the tethered alkene moiety to undergo metathesis, forming a cycloalkene. acs.org This process represents a new paradigm in metathesis chemistry. acs.org The reaction outcome, whether metathesis or cyclopropanation, is influenced by the substitution pattern of the alkene. acs.org

Rearrangement Reactions of Enyne Systems

Beyond metathesis, enyne systems are prone to various rearrangement reactions, often catalyzed by transition metals. These reactions can lead to significant skeletal reorganizations, providing access to diverse and complex molecular architectures.

Thermal Rearrangements, including Enyne Cope Rearrangement

The Cope rearrangement is a thermally induced acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. jk-sci.commasterorganicchemistry.com While the classic Cope rearrangement involves two double bonds, analogous rearrangements can occur in enyne systems that can isomerize to a 1,5-diene structure. The reaction proceeds through a concerted mechanism involving a cyclic transition state, often depicted as a chair-like conformation. jk-sci.comwikipedia.org The driving force for the reaction is typically the formation of a more thermodynamically stable isomer. organic-chemistry.org

A significant variant is the oxy-Cope rearrangement, where a hydroxyl group is present at a specific position on the 1,5-diene framework. masterorganicchemistry.comorganic-chemistry.org Tautomerization of the resulting enol product to a carbonyl compound makes this reaction essentially irreversible. masterorganicchemistry.com The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, proceeds at a dramatically accelerated rate. organic-chemistry.org

Metal-Catalyzed Skeletal Rearrangements and Cycloisomerizations

Transition metals are highly effective catalysts for the skeletal rearrangement and cycloisomerization of enynes. nih.gov Metals such as palladium, platinum, gold, and ruthenium have been shown to promote these transformations, often leading to the formation of cyclic and bicyclic structures. nih.govnih.govacs.org

The reaction pathways in these metal-catalyzed rearrangements can be complex and divergent, depending on the metal, ligands, and substrate. nih.govacs.org For instance, in the cycloisomerization of 1,n-enynes, the metal catalyst typically activates the alkyne, initiating a cyclization event. nih.gov Several competing pathways can then occur, including endocyclic and exocyclic processes. nih.gov These pathways can lead to the formation of various carbocyclic and heterocyclic systems. nih.gov

Gold(I) complexes, in particular, have emerged as powerful catalysts for the skeletal rearrangement of 1,n-enynes due to their high affinity for alkynes. acs.org These reactions can proceed through single- or double-cleavage pathways, leading to a variety of diene products. acs.org The stereochemistry of the starting enyne can influence the stereochemical outcome of the rearrangement. acs.org

Table 3: Common Metal Catalysts for Enyne Rearrangements

MetalTypical Reaction TypeReference
PalladiumCycloisomerization nih.gov
PlatinumCycloisomerization, Skeletal Reorganization acs.org
Gold(I)Skeletal Rearrangement acs.org
Ruthenium(II)Cycloisomerization acs.org

Electrophilic and Nucleophilic Enyne Rearrangements

The conjugated π-system of (E)-4-Ethylhexa-2-yn-4-ene is susceptible to both electrophilic and nucleophilic attack, which can initiate rearrangement reactions, leading to isomeric products.

Electrophilic Rearrangements: Under acidic conditions, the double or triple bond of an enyne can be protonated, leading to the formation of a carbocation intermediate. csbsju.edu This carbocation can then undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocationic species. csbsju.educhemistrywithwiley.commasterorganicchemistry.com For (E)-4-Ethylhexa-2-yn-4-ene, protonation at the C-5 position of the double bond would generate a secondary carbocation at C-4. This could then potentially rearrange. These types of rearrangements are often observed as competing pathways in other reactions, such as nucleophilic substitutions under acidic conditions. csbsju.edu A well-known example of an acid-catalyzed rearrangement of a propargylic alcohol is the Meyer-Schuster rearrangement, which yields an α,β-unsaturated ketone or aldehyde. wiley-vch.de

Nucleophilic Rearrangements: Nucleophilic rearrangements of enynes are also known, often proceeding through different mechanisms. For instance, the selenosulfonation of conjugated enynes can lead to sulfonyl-substituted allenic alcohols and dienes via acs.orgacs.org sigmatropic rearrangements. acs.org In such a process, a nucleophilic attack is followed by an intramolecular shift of a substituent, leading to a rearranged product. These reactions highlight the ability of the enyne framework to undergo complex transformations to yield products with significant structural changes.

Electrophilic and Nucleophilic Additions to Enyne Frameworks

The double and triple bonds of the enyne framework are sites of unsaturation, making them reactive towards addition reactions. Both electrophiles and nucleophiles can add across these bonds, leading to a variety of functionalized products.

The Michael addition, a type of conjugate or 1,4-addition, is a key reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.comyoutube.com While (E)-4-Ethylhexa-2-yn-4-ene is an "unactivated" enyne (lacking a strongly electron-withdrawing group in conjugation with the π-system), conjugate additions are still possible, particularly with soft nucleophiles and under catalytic conditions. In a Michael-type reaction on a conjugated enyne, a nucleophile adds to the terminal carbon of the double bond (the β-position relative to the triple bond), with the subsequent charge being delocalized across the conjugated system.

The efficiency and regioselectivity of Michael additions to enynes can be influenced by the nature of the nucleophile and the presence of a catalyst. Softer nucleophiles generally favor 1,4-addition. youtube.com

Table 1: Examples of Nucleophiles in Michael-Type Additions to Unsaturated Systems

Nucleophile ClassSpecific ExampleProduct Type
EnolatesDiethyl malonate1,5-dicarbonyl compound
AminesPiperidineβ-amino carbonyl compound
ThiolsThiophenolβ-thio carbonyl compound
OrganocupratesLithium dimethylcuprateβ-alkylated carbonyl compound

This table presents common nucleophiles used in Michael additions to α,β-unsaturated carbonyl systems, which are analogous to activated enynes.

Hydrofunctionalization and halofunctionalization reactions involve the addition of a hydrogen atom and a functional group, or a halogen atom and a functional group, respectively, across the unsaturated bonds of the enyne. These reactions are powerful tools for increasing molecular complexity in an atom-economical manner. rsc.orgacs.org

Hydrofunctionalization: Palladium-hydride catalysis is a common method for the hydrofunctionalization of conjugated enynes. nih.gov The reaction typically proceeds via the migratory insertion of the enyne into a metal-hydride bond, forming a π-allyl metal intermediate which can then be trapped by a nucleophile. nih.gov Various functional groups can be introduced, including those derived from carbon, nitrogen, and oxygen nucleophiles. acs.orgacs.orgrsc.orgchemistryviews.org For instance, copper-catalyzed 1,2-hydrofunctionalization of enynes with ketones can produce highly substituted homopropargyl alcohols. rsc.org

Halofunctionalization: Halofunctionalization reactions introduce both a halogen and another functional group. For example, the haloalkynylation reaction involves the transfer of a halogen atom and an alkynyl group to an unsaturated bond. researchgate.net These reactions provide access to highly functionalized and synthetically versatile products.

Table 2: Selected Hydro- and Halofunctionalization Reactions of Enynes

Reaction TypeReagentsCatalyst/ConditionsProduct Type
HydroalkylationCarbonyl compoundPalladium complexPolysubstituted hydrofuran
HydroalkenoxylationCarbonyl compoundPalladium complexHydrofuran skeleton
HydrophosphinylationH-phosphine oxidePalladium/Cobalt complexAllylic phosphine (B1218219) oxide
HaloalkynylationHaloalkyneIndium(III) halideHalogenated enyne

This table summarizes representative hydro- and halofunctionalization reactions of enyne systems based on recent literature. acs.orgacs.orgresearchgate.net

Radical and Cascade Reaction Pathways

Radical reactions and cascade (or domino/tandem) processes involving enynes have emerged as powerful strategies for the rapid construction of complex cyclic and polycyclic molecules from simple, linear precursors. rsc.orgnih.gov

The unsaturated bonds in enynes are excellent radical acceptors, making them ideal substrates for radical cyclization reactions. rsc.orgsci-hub.seresearchgate.net These reactions can be initiated by various methods, including the use of radical initiators or, more recently, through photoredox catalysis under visible light. nih.govacs.orgrsc.org Photo- and electrochemical methods are particularly advantageous as they often proceed under mild conditions. rsc.org

In a typical radical cyclization of an enyne, a radical species adds to either the alkyne or the alkene moiety. This is followed by an intramolecular cyclization of the resulting radical onto the remaining unsaturated bond, forming a cyclic or polycyclic structure. sci-hub.senih.govacs.org For example, a dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes has been developed to synthesize complex fluorene (B118485) and azepinone frameworks. nih.govacs.org The photochemical C2-C6 cyclization of enyne-allenes is another example of a photoactivatable transformation. nih.gov

Domino reactions, also known as tandem or cascade reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without the need to isolate intermediates. acs.org The reactivity of the enyne framework is well-suited to initiate such cascades.

For example, a tandem sequence of enyne metathesis followed by an Ireland-Claisen rearrangement has been used to synthesize a variety of conjugated dienes with substitution patterns not accessible through direct metathesis. acs.orgsigmaaldrich.cn Another example is the palladium-catalyzed chemodivergent tandem hydroalkylation and hydroalkenoxylation of conjugated enynes, which allows for the selective synthesis of different heterocyclic products based on the choice of catalyst. acs.org These domino reactions are highly atom-economical and offer an efficient route to complex molecules from simple starting materials. nih.gov

Theoretical and Computational Chemistry Studies of E 4 Ethylhexa 2 Yn 4 Ene and Enynes

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate mechanisms of reactions involving enynes. nih.gov These studies provide detailed energetic and geometric information about transition states and intermediates, which is crucial for understanding reaction pathways.

A significant area of investigation for enynes is their participation in cyclization reactions. For instance, the Bergman cyclization, a thermal rearrangement of an enediyne to a p-benzyne diradical, has been extensively studied using DFT. utexas.edudigitellinc.com These calculations help in determining the activation barriers and reaction energies, which are critical for predicting the feasibility of such reactions. While (E)-4-ethylhexa-2-yn-4-ene is not an enediyne, the principles of using DFT to study cyclization pathways are directly applicable to its potential transformations, such as intramolecular cycloisomerization.

DFT calculations have been successfully employed to elucidate the mechanisms of various metal-catalyzed reactions of enynes. For example, in the nickel-catalyzed reductive alkyne-alkyne cyclodimerization, DFT studies have shown that the reaction proceeds via an outer-sphere proton transfer rather than the more commonly assumed oxidative cyclization. acs.org Similarly, for the Rh-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes, DFT has been used to map out the entire reaction pathway, starting from the coordination of the rhodium center to the alkyne and allene (B1206475) moieties to the final C-C bond formations. rsc.orgresearchgate.net

Furthermore, DFT studies have been instrumental in understanding the role of ligands in directing the course of a reaction. In the palladium-catalyzed reaction of conjugated enynes with enolic esters, DFT calculations revealed how different phosphine (B1218219) ligands could induce selectivity towards either a 6-endo-trig or a 5-exo-trig product by altering the rate-limiting step of the catalytic cycle. researchgate.net The effect of solvents on reaction mechanisms has also been investigated using DFT, as demonstrated in the Pd(II)-catalyzed cycloisomerization of 4-aza-1-cyclopropyl-1,6-enyne. researchgate.net

Table 1: Representative Activation Free Energies for Enyne Cyclization Reactions Calculated by DFT

Reaction TypeSubstrate ClassCatalyst/ConditionsCalculated Activation Free Energy (ΔG‡, kcal/mol)
Ene-reaction15-membered triazatriacetylenic macrocycleThermal35.38 nih.gov
Diels-Alder cycloaddition15-membered triazatriacetylenic macrocycleThermal17.16 nih.gov
[2+2+2] cycloaddition15-membered triazatriacetylenic macrocycleThermal63.90 nih.gov
[2+2+2] cycloadditionAllene-ene-ynesRh-catalyzed32.1 rsc.org

This table presents a selection of calculated activation energies to illustrate the application of DFT in distinguishing between different possible reaction pathways for enyne-type molecules.

Prediction of Chemo-, Regio-, and Stereoselectivity in Enyne Transformations

A major challenge in the synthesis of complex molecules is controlling selectivity. Computational chemistry offers powerful tools for predicting the chemo-, regio-, and stereoselectivity of reactions involving enynes. nih.gov

DFT calculations are frequently used to predict the outcomes of competing reaction pathways. By comparing the activation energies of different transition states, chemists can determine which product is likely to be favored under a given set of conditions. For example, in the NHC-catalyzed annulation of a cyclohexadienone-tethered enal, DFT calculations correctly predicted the experimentally observed stereoselectivity by identifying the lower-energy transition state, which was stabilized by a series of noncovalent interactions. nih.gov

The prediction of regioselectivity is another area where computational studies have proven valuable. In the cycloaddition of enyne-allenes, the regioselectivity of the reaction can be influenced by substituents on the reacting partners. acs.org Computational models can help rationalize these effects and predict the major regioisomer.

Stereoselectivity in enyne metathesis is a persistent challenge, and computational approaches are being developed to address this. acs.org By modeling the transition states of the catalytic cycle, it is possible to understand the origins of stereocontrol and design more selective catalysts and substrates. For instance, DFT-driven elucidation of stereoselectivity in various catalytic reactions has become a common practice to complement experimental findings. nih.gov

Table 2: Factors Influencing Selectivity in Enyne Reactions

Selectivity TypeInfluencing FactorsComputational Approach
ChemoselectivityLigand identity, catalyst, reaction conditionsComparison of activation energies for competing pathways using DFT.
RegioselectivitySubstituent effects, steric hindranceAnalysis of transition state energies and electronic properties of reactants.
StereoselectivityChiral catalysts, noncovalent interactionsModeling of diastereomeric transition states and calculation of energy differences. nih.gov

Conformational Analysis and Energy Landscapes of Enyne Substrates and Intermediates

The three-dimensional structure of a molecule plays a crucial role in its reactivity. Conformational analysis and the mapping of potential energy surfaces are essential for understanding the behavior of flexible molecules like enynes and their reaction intermediates.

The study of reaction intermediates is also critical. Computational chemistry allows for the characterization of transient species that may be difficult or impossible to observe experimentally. By calculating the energy landscape of a reaction, chemists can identify key intermediates and transition states, providing a complete picture of the reaction pathway. This is particularly important in complex, multi-step reactions where the accumulation of an intermediate or the presence of a high-energy transition state can be rate-determining.

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its reactivity. Molecular Orbital (MO) theory provides a framework for understanding how the distribution of electrons in a molecule influences its chemical properties.

For enynes, the interaction between the π-systems of the alkyne and the alkene is of particular interest. MO analysis can reveal the energies and shapes of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distribution of these orbitals are key to predicting how a molecule will interact with other reagents. For example, in a reaction with an electrophile, the HOMO of the enyne will be the primary site of attack. Conversely, in a reaction with a nucleophile, the LUMO will be the most important orbital.

Recent advances in computational chemistry have led to the development of more sophisticated methods for analyzing reactivity based on MO theory, such as the concept of reactive orbital energy diagrams. rsc.org These methods go beyond simple FMO theory to provide a more comprehensive picture of the electronic changes that occur during a chemical reaction. The application of these tools to enynes can provide deeper insights into their reactivity patterns. For instance, analyzing how the orbitals of the alkyne and alkene moieties in (E)-4-ethylhexa-2-yn-4-ene mix can explain its susceptibility to different types of reagents and its propensity to undergo specific types of reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Enyne Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of enyne compounds, providing detailed information about atomic connectivity and stereochemistry. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural insights, two-dimensional (2D) techniques are often crucial for the unambiguous assignment of complex molecules like (E)-4-ethylhex-2-yn-4-ene.

2D NMR experiments, such as Correlation Spectroscopy (COSY), have revolutionized the determination of molecular structures by revealing proton-proton coupling networks. longdom.org For enynes, where the double bond geometry is a key stereochemical feature, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. longdom.orgwordpress.com These techniques detect through-space interactions between protons, allowing for the determination of their spatial proximity and, consequently, the relative stereochemistry. wordpress.comnih.gov For instance, the observation of a NOE between protons across the double bond can definitively establish an E or Z configuration.

In cases where proton-proton coupling information is limited, long-range heteronuclear scalar couplings (ⁿJCH) between protons and carbons can provide critical data for stereochemical assignment. nih.gov Techniques like the Excitation Sculptured Indirect Detection (EXSIDE) experiment are employed to measure these small coupling constants, which are sensitive to the geometry of the molecule. nih.gov Furthermore, the chemical shifts of carbon atoms near the double bond can also be indicative of the olefin's configuration. nih.gov These experimental NMR findings are often supported and rationalized by Density Functional Theory (DFT) calculations to provide a comprehensive understanding of the molecule's structure. nih.gov

Table 1: Key NMR Techniques for Enyne Stereochemical Analysis

NMR TechniqueInformation ProvidedApplication to (E)-4-ethylhex-2-yn-4-ene
COSY ¹H-¹H through-bond couplingEstablishes the connectivity of protons within the ethyl and hexene chains.
NOESY/ROESY ¹H-¹H through-space proximityConfirms the (E)-configuration by identifying NOEs between protons on opposite sides of the double bond. longdom.orgwordpress.comnih.gov
HSQC/HMBC ¹H-¹³C one-bond and long-range correlationsAssigns protonated and quaternary carbons, and confirms the overall carbon skeleton. nih.gov
EXSIDE Long-range ¹H-¹³C coupling constantsProvides additional data to confirm the double bond geometry, especially in the absence of clear NOEs. nih.gov

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical method crucial for identifying reaction intermediates and products in enyne chemistry. rsc.orgresearchgate.net Its ability to detect low-abundance, charged species makes it particularly well-suited for studying the often transient and highly reactive intermediates involved in catalytic and organometallic reactions. rsc.orgresearchgate.netnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used to transfer ions from solution to the gas phase for MS analysis, allowing for the direct observation of reaction mixtures. researchgate.netnih.gov This approach is invaluable for tracking the formation of products and the appearance and disappearance of intermediates throughout a reaction. For instance, in enyne metathesis reactions, which are catalyzed by metal carbenes, MS can be used to identify key catalytic species and intermediates, providing insights into the reaction mechanism. organic-chemistry.orgnih.gov

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), collision-induced dissociation (CID), and ion mobility spectrometry, offer further structural characterization of the detected ions. rsc.org These methods can help to distinguish between isomers and provide fragmentation patterns that aid in the definitive identification of unknown species. nih.gov The combination of online MS techniques with microfluidic sampling allows for the real-time monitoring of enzymatic and chemical reactions, capturing fleeting intermediates with lifetimes in the millisecond range. stanford.edursc.org

Table 2: Application of Mass Spectrometry in Enyne Reaction Analysis

Mass Spectrometry TechniquePurposeRelevance to (E)-4-ethylhex-2-yn-4-ene Chemistry
Electrospray Ionization (ESI-MS) Gentle ionization for observing solution-phase species. nih.govAllows for the direct monitoring of reactions forming or consuming (E)-4-ethylhex-2-yn-4-ene, and the detection of charged intermediates. researchgate.net
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation analysis. rsc.orgHelps to confirm the structure of reaction products and intermediates by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination.Provides the exact molecular formula of (E)-4-ethylhex-2-yn-4-ene and its reaction products.
Desorption Electrospray Ionization (DESI-MS) Rapid sampling of surfaces for real-time analysis. stanford.eduCould be used to study surface-catalyzed reactions involving enynes, with the potential to capture short-lived intermediates. stanford.edu

X-ray Crystallography in the Determination of Enyne Derivative Structures

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state.

While obtaining suitable crystals of the parent (E)-4-ethylhex-2-yn-4-ene might be challenging, derivatives of enynes are frequently studied using this method. rsc.org For example, the stereochemical outcome of reactions such as bromoetherification of enynes has been elucidated through X-ray crystallographic studies of the resulting products. rsc.org The structural data obtained from these studies are invaluable for understanding reaction mechanisms and stereoselectivity.

Table 3: Hypothetical Crystallographic Data for an Enyne Derivative

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2°Defines the size and shape of the repeating unit of the crystal.
Dihedral Angle (C=C-C≡C) ~180°Confirms the planarity of the enyne system in the solid state.
C=C Bond Length ~1.34 ÅTypical length for a carbon-carbon double bond.
C≡C Bond Length ~1.20 ÅTypical length for a carbon-carbon triple bond.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sample quenching or workup. sciencedaily.comyoutube.com These methods are particularly useful for studying complex reactions involving enynes, where multiple steps and transient species may be involved. youtube.com

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. youtube.comrsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks, one can follow the reaction progress and obtain kinetic data. youtube.com This technique is applicable to a wide range of reaction conditions, including those under electrochemical control. rsc.org

In situ Raman spectroscopy can provide complementary information to FTIR, particularly for symmetric bonds that are weak or inactive in the infrared spectrum. It has been used to identify common surface species in catalytic reactions. nih.gov Furthermore, in situ X-ray absorption spectroscopy can probe the electronic structure and local coordination environment of metal catalysts during a reaction, offering insights into the nature of the active catalytic species. nih.gov The combination of these in situ methods provides a comprehensive picture of the reaction dynamics, from changes in the bulk solution to transformations at the catalyst surface. youtube.com

Table 4: In Situ Spectroscopic Techniques for Enyne Reaction Monitoring

In Situ TechniqueInformation ObtainedApplication in Enyne Chemistry
FTIR Spectroscopy Changes in functional group concentrations over time. youtube.comMonitoring the consumption of the alkyne and alkene moieties and the formation of new functional groups in reactions of (E)-4-ethylhex-2-yn-4-ene. rsc.org
Raman Spectroscopy Vibrational information, complementary to FTIR.Characterizing symmetric bonds in enyne systems and identifying surface intermediates in heterogeneous catalysis. nih.gov
X-ray Absorption Spectroscopy (XAS) Electronic structure and coordination environment of metal centers. nih.govStudying the oxidation state and ligand sphere of a metal catalyst during an enyne metathesis or other metal-catalyzed transformations. nih.gov
NMR Spectroscopy Changes in the concentration of NMR-active species.Following the conversion of (E)-4-ethylhex-2-yn-4-ene to its products in real-time, providing detailed structural information on all species present in solution. beilstein-journals.org

Applications of E 4 Ethylhexa 2 Yn 4 Ene and Enyne Derivatives in Advanced Chemical Synthesis and Materials Science Research

Role as Versatile Precursors in the Synthesis of Complex Molecular Architectures (non-biological targets)

Enyne derivatives, including (E)-4-Ethylhexa-2-yn-4-ene, are pivotal precursors in the assembly of intricate non-biological molecular architectures. Their utility stems from the rich and diverse reactivity of the alkyne and alkene functionalities. A prominent application is in enyne metathesis, a powerful bond-reorganization reaction catalyzed by transition metal complexes, typically those containing ruthenium. nih.govorganic-chemistry.org This reaction allows for the intramolecular cyclization of enynes to form carbo- and heterocyclic systems, or intermolecular cross-metathesis to couple different molecular fragments. organic-chemistry.org

Ring-closing enyne metathesis (RCEYM) is particularly valuable for the synthesis of cyclic compounds containing a 1,3-diene moiety, which are themselves versatile intermediates for further transformations like Diels-Alder reactions. nih.gov The efficiency of RCEYM can be influenced by the catalyst generation and reaction conditions. For instance, second-generation Grubbs catalysts are often more active and require lower catalyst loadings, though first-generation catalysts can sometimes lead to cleaner reactions with higher yields. acs.org A systematic comparison has shown that for the formation of five-membered rings, diene ring-closing metathesis often proceeds more readily than enyne RCM. acs.orgnih.gov

The strategic placement of functional groups on the enyne precursor allows for the synthesis of a wide array of complex structures. For example, enynes with hydroxyl groups or other coordinating functionalities can undergo efficient cross-metathesis with ethylene (B1197577), expanding the scope of accessible molecules. organic-chemistry.org Furthermore, novel synthetic strategies continue to be developed, such as a two-step protocol for converting alkyl-substituted alkynes into 1,3-enynes via an iron-catalyzed propargylic C-H functionalization and subsequent Cope elimination. acs.org This method provides a direct route to valuable enyne building blocks.

The skeletal reorganization of enynes catalyzed by metals like platinum can also lead to the formation of macrocyclic compounds, which have been utilized in the formal total synthesis of complex natural products. nih.gov These examples underscore the indispensable role of enynes as foundational elements for the construction of sophisticated molecular targets.

Building Blocks for Conjugated Organic Materials and π-Systems

The conjugated π-system inherent to enynes makes them ideal building blocks for advanced organic materials. These materials often exhibit interesting electronic and optical properties, finding applications in flexible electronics, sensors, and organic solar cells. nih.gov Polyacetylenes, which can be synthesized from enyne monomers, are a class of conjugated polymers known for their electronic conductivity, electrochromism, and luminescence. nih.gov

The polymerization of alkyne and enyne monomers can be achieved through various methods, including transition-metal catalysis. oup.com Recent advancements have enabled the synthesis of cyclic polyacetylenes, which possess unique topological properties compared to their linear counterparts. nih.govnsf.gov The electronic properties of the monomer can influence the polymerization process, although some modern catalysts exhibit high tolerance to a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the enyne. nsf.gov This allows for the fine-tuning of the resulting polymer's properties.

The table below summarizes the polymerization results of various alkyne monomers using a specific catalyst, highlighting the versatility of such systems in creating conjugated polymers.

MonomerPolymer Yield (%)Molecular Weight (Mn, kg/mol )
Phenylacetylene>95>100
Phenylacetylene with p-NMe2>95>100
Phenylacetylene with p-OMe>95>100
Phenylacetylene with p-CF3>95>100
Phenylacetylene with p-COOMe>95>100
1-Ethynyl-cyclohexene>95N/A
Phenyl propargyl ether>95115
2-Ethynyl-anisole>95252
Data adapted from a study on cyclic polyacetylene synthesis. nsf.gov

The living polymerization of conjugated enyne derivatives, such as 4-phenyl-1-buten-3-yne, offers precise control over the polymer's molecular weight and architecture, which is crucial for creating well-defined materials. acs.org

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals. wikipedia.org The design of molecules that exhibit liquid crystalline phases (mesophases) hinges on their molecular shape, often requiring a combination of rigid and flexible segments. wikipedia.orgtcichemicals.com Thermotropic liquid crystals, which transition into a liquid crystalline phase with temperature changes, are typically composed of calamitic (rod-shaped) or discotic (disc-shaped) molecules. wikipedia.orgtcichemicals.com

The rigid core of a liquid crystal molecule, or mesogen, is crucial for inducing the long-range orientational order characteristic of these materials. Enyne moieties, with their linear and rigid geometry, are excellent candidates for incorporation into mesogenic units. By functionalizing an enyne derivative like (E)-4-Ethylhexa-2-yn-4-ene with appropriate terminal groups and flexible alkyl chains, it is possible to design novel liquid crystalline materials. The synthesis of such molecules often involves standard organic reactions like esterification and cross-coupling to assemble the final structure. wikipedia.org

The nature of the terminal groups can significantly influence the type of mesophase formed (e.g., nematic, smectic) and the temperature range of its stability. tcichemicals.com For instance, the introduction of polar groups can affect the dielectric anisotropy, a key property for applications in liquid crystal displays (LCDs). youtube.com While specific examples of liquid crystals based on (E)-4-Ethylhexa-2-yn-4-ene are not widely reported, the principles of liquid crystal design suggest that enyne-containing scaffolds hold significant promise for the development of new materials with tunable mesomorphic and electro-optical properties.

The tunable electronic properties and well-defined structures of enyne derivatives make them attractive for applications in molecular electronics and chemical sensors. The extended π-conjugation in enyne-containing molecules allows for efficient charge transport, a fundamental requirement for molecular wires and switches. Research into oligo(phenylene ethynylene)s, which share the alkyne-arene motif with many enyne derivatives, has demonstrated their potential as molecular switches whose conductance can be controlled by an external electric field. nsf.gov

Furthermore, the reactivity of the enyne unit can be harnessed to anchor these molecules to electrode surfaces. Phosphine (B1218219) enediynes, for example, have been synthesized and their electronic properties systematically studied. nih.gov The electronic environment of these molecules can be modulated by introducing electron-donating or electron-withdrawing substituents, which in turn affects their potential for use in electronic devices. nih.gov

In the realm of sensing, enyne derivatives can be incorporated into larger systems designed to detect specific analytes. For instance, conjugated polymers derived from enynes can exhibit changes in their fluorescence or conductivity upon binding to a target molecule. nih.gov There is also growing interest in using novel two-dimensional materials like MXenes for biosensing applications, and the surface chemistry of these materials could potentially be functionalized with enyne derivatives to create highly sensitive and selective biosensors. nih.gov The development of enzymatic reaction networks for molecular information processing also opens up possibilities for integrating enyne-based components into dynamic and responsive "intelligent" materials. acs.org

Development of Chiral Enyne Scaffolds for Asymmetric Catalysis Research

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral enynes are valuable building blocks in this field, serving both as precursors to chiral products and as components of chiral ligands for metal-based catalysts. nih.govresearchgate.netresearchgate.net

The enantioselective synthesis of chiral 1,4-enynes can be achieved through organocatalytic methods, for example, by the reaction of propargyl alcohols with trialkenylboroxines in the presence of a chiral N-triflyl phosphoramide (B1221513) catalyst. nih.govresearchgate.net This approach provides access to a range of chiral enynes with high enantioselectivity.

Once synthesized, these chiral enynes can be transformed into more complex chiral molecules. Moreover, enyne functionalities can be incorporated into the structure of ligands used in transition metal catalysis. Chiral phosphines, for instance, are a critical class of ligands, and methods have been developed for their asymmetric synthesis using palladium catalysis. organic-chemistry.org A chiral ligand can modulate the electronic properties and steric environment of a metal center, thereby directing the stereochemical outcome of a catalytic reaction. youtube.comyoutube.com

The design of effective chiral ligands is crucial for high enantioselectivity. The chiral information in the ligand must be positioned close enough to the reaction center to exert a significant influence. youtube.com Bifunctional N-heterocyclic carbene (NHC) ligands containing chiral centers and biaryl axes have been synthesized and their utility in asymmetric gold catalysis has been explored, demonstrating varying degrees of asymmetric induction depending on the ligand structure. acs.org The development of novel chiral scaffolds, including those derived from enynes, is a continuous effort in the pursuit of more efficient and selective asymmetric transformations.

Future Directions and Emerging Research Avenues in Enyne Chemistry

Development of Novel Catalytic Systems for Enyne Transformations

The transformation of enynes into more complex structures is often accomplished through catalysis. Enyne metathesis, a reaction that reorganizes the bonds between an alkene and an alkyne, is a cornerstone of this field. wikipedia.orgchim.it The driving force behind this reaction is the creation of a stable conjugated 1,3-diene. organic-chemistry.org

Historically, palladium and platinum salts were used to catalyze these reactions. organic-chemistry.org However, modern organic synthesis predominantly relies on ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their commercial availability and tolerance of various functional groups. chim.itorganic-chemistry.org These catalysts operate through a metal carbene intermediate. The reaction can proceed through two primary mechanistic pathways: the "yne-then-ene" pathway, where the catalyst first interacts with the alkyne, or the "ene-then-yne" pathway, which is more common with ruthenium catalysts. wikipedia.orgorganic-chemistry.org

Future research in this area is focused on developing new catalysts that offer greater efficiency, selectivity, and broader substrate scope. For instance, recent developments have seen the use of indium halides, such as InBr₃ and InI₃, as simple and effective catalysts for the ring-closing metathesis of certain enynes under mild conditions. chemrxiv.org Additionally, researchers are exploring iron-catalyzed methods for enyne synthesis through the functionalization of propargylic C-H bonds. nih.gov Another area of innovation involves the use of zirconium catalysts for the dimerization of alkynes to selectively form (Z)-enynes. rsc.org

The table below summarizes some of the catalytic systems used in enyne transformations.

Catalyst FamilyMetal CenterCommon ApplicationsMechanistic Feature
Grubbs' CatalystsRutheniumEnyne MetathesisForms a metal carbene intermediate organic-chemistry.org
Schrock CatalystsMolybdenumOlefin Metathesis chim.it
Palladium SaltsPalladiumCycloisomerizationMechanistically distinct from carbene pathways organic-chemistry.org
Indium HalidesIndiumRing-Closing Metathesis chemrxiv.org
Zirconium ComplexesZirconiumAlkyne Dimerization rsc.org

Integration of Enyne Chemistry into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, presents numerous advantages for chemical synthesis, including improved safety, efficiency, and scalability. enantia.comnih.gov This technology is particularly well-suited for processes that require precise control over reaction parameters or involve hazardous reagents or intermediates. enantia.com

The integration of enyne chemistry into flow systems is a promising area of research. The precise control over temperature and residence time offered by flow reactors can lead to improved selectivity and reproducibility in enyne transformations. enantia.com For example, reactions that are highly exothermic can be managed more safely in the small volumes of a flow reactor. nih.gov Furthermore, unstable intermediates, which can be a feature of metal-catalyzed enyne reactions, can be generated and consumed in situ, minimizing decomposition and side reactions. enantia.com

The benefits of flow chemistry for enyne synthesis include:

Enhanced Safety: Small reaction volumes reduce the risks associated with hazardous reagents and exothermic reactions. enantia.com

Precise Control: Accurate management of temperature, pressure, and reaction time can lead to higher yields and selectivity. enantia.com

Scalability: Scaling up a reaction can be as simple as running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. enantia.com

Process Intensification: Flow chemistry allows for the use of high concentrations and temperatures, leading to faster reaction times. enantia.com

Exploration of Sustainable Synthesis Approaches for Enyne Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes. For enyne synthesis, this involves the use of more environmentally benign solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nih.gov

One of the most significant contributors to waste in chemical synthesis is the use of organic solvents. nih.gov Research into sustainable enyne synthesis is exploring reactions in greener solvents, or even under solvent-free conditions. For example, the use of aqueous micellar conditions for Sonogashira coupling reactions, a key method for forming C-C bonds in enyne synthesis, has been shown to improve yield and reduce catalyst loading while using water as the solvent. nih.gov

Other sustainable approaches include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Enyne metathesis is an example of an atom-economical reaction. chemrxiv.org

Catalyst Recycling: The development of recyclable catalysts, such as hydroxyapatite-supported palladium, reduces waste and cost. organic-chemistry.org

Use of Renewable Feedstocks: While not yet widely implemented for enynes, the future may see the development of pathways from biomass to these valuable building blocks.

The following table highlights some sustainable methods in enyne synthesis.

Sustainable ApproachExampleBenefit
Aqueous Micellar CatalysisSonogashira CouplingReduces organic solvent waste, improves yield nih.gov
Recyclable CatalystsHydroxyapatite-supported PalladiumReduces metal waste and cost organic-chemistry.org
Atom-Economical ReactionsEnyne MetathesisMaximizes incorporation of starting materials into the product chemrxiv.org

Computational Design and Predictive Modeling for New Enyne Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) and other modeling techniques allow chemists to understand reaction mechanisms, predict the outcomes of reactions, and design new catalysts and substrates. nih.gov

In the context of enyne chemistry, computational studies have provided crucial insights into reaction mechanisms. For instance, calculations have helped to elucidate the "ene-then-yne" versus "yne-then-ene" pathways in ruthenium-catalyzed enyne metathesis. wikipedia.org By modeling the transition states and intermediates, researchers can understand the factors that control selectivity and reactivity.

Future applications of computational chemistry in this field include:

Catalyst Design: Designing new catalysts with enhanced activity and selectivity by modeling the interaction between the catalyst and the enyne substrate.

Predicting Reactivity: Developing predictive models that can anticipate the outcome of a reaction with a new enyne substrate or catalyst, saving time and resources in the lab.

Understanding Unconventional Reactivity: Computational studies can help to rationalize unexpected reaction outcomes and guide the discovery of new transformations. For example, computational and experimental approaches were combined to understand the hydrogenative metathesis of enynes, a departure from the conventional 1,3-diene formation. acs.org

Investigation of Unconventional Enyne Reactivities and Transformations

While enyne metathesis is a well-established reaction, researchers are continually exploring new and unconventional ways for enynes to react. These novel transformations expand the synthetic utility of enynes and lead to the creation of new molecular architectures.

One example of unconventional reactivity is the hydrogenative metathesis of enynes, which, instead of producing a 1,3-diene, results in a cycloalkene. acs.org This transformation represents a new paradigm in metathesis chemistry. Another area of active research is the use of photochemistry to trigger enyne reactions. For example, a ten-membered ring enyne-allene has been generated by UV irradiation of a stable precursor, showcasing dual reactivity. nih.gov

Other emerging transformations include:

Palladium-catalyzed sequential decarboxylation and carbonylation of allyl alkynoates to synthesize 1,4-enyne-3-ones. rsc.org

Light-mediated photoredox/cobalt dual catalysis for the synthesis of multisubstituted enals from alkyne feedstocks. acs.org

On-surface synthesis of enetriynes, which are highly conjugated and have promising electronic properties. nih.gov

These new reactions demonstrate the ongoing evolution of enyne chemistry and its potential to provide access to a wide array of complex and functional molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.